3-{[4-(Hydroxymethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-[4-(hydroxymethyl)piperidin-1-yl]sulfonylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S2/c13-7-8-1-4-12(5-2-8)19(16,17)9-3-6-18-10(9)11(14)15/h3,6,8,13H,1-2,4-5,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDMAASSNQVVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)S(=O)(=O)C2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(Hydroxymethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid typically involves multiple steps, starting with the functionalization of the thiophene ring. Common synthetic routes include:
Sulfonylation: Introduction of the sulfonyl group to the thiophene ring using sulfonyl chlorides under basic conditions.
Piperidine Derivatization: The piperidine moiety is introduced through nucleophilic substitution reactions, often involving piperidine derivatives and appropriate leaving groups.
Hydroxymethylation: The hydroxymethyl group is added via hydroxymethylation reactions, typically using formaldehyde or related reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfides or thiols under appropriate conditions.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Sulfides, thiols.
Substitution Products: Various piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that compounds similar to 3-{[4-(Hydroxymethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid exhibit antitumor properties. For instance, studies have shown that derivatives of thiophene compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar activities due to its structural characteristics .
2. Neuropharmacology
The piperidine moiety in the compound is known for its role in neuropharmacological applications. Compounds containing piperidine structures have been investigated for their potential as neuroprotective agents and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The hydroxymethyl group may enhance solubility and bioavailability, making it a candidate for further exploration in neuropharmacology .
Case Study: Inhibition of Enzymatic Activity
A study focusing on the inhibition of specific enzymes relevant to cancer pathways demonstrated that compounds with similar structures to this compound could effectively inhibit enzyme activity associated with tumor growth. These findings suggest a mechanism through which this compound could exert its antitumor effects .
Potential as a Drug Candidate
1. Synthesis and Characterization
The synthesis of this compound has been documented, showcasing methods that yield high purity and yield rates. Characterization techniques such as NMR and mass spectrometry confirm the successful synthesis of this compound, paving the way for further biological testing .
2. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiophene ring or piperidine nitrogen can lead to significant changes in biological activity, thus highlighting the importance of systematic SAR studies in drug development processes .
Mechanism of Action
The mechanism of action of 3-{[4-(Hydroxymethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity for certain biological targets, while the thiophene ring can participate in π-π interactions and other non-covalent interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The table below highlights key structural differences between the target compound and selected analogs:
Key Observations :
- The target compound’s 4-hydroxymethylpiperidine group distinguishes it from analogs with aromatic (e.g., 4-chloroaniline ) or bulkier heterocyclic substituents (e.g., benzothiophene ).
- The ethyl ester in the benzothiophene analog increases lipophilicity (logP ~4.5 estimated), whereas the hydroxymethyl group in the target compound likely reduces logP, enhancing aqueous solubility.
Enzyme Inhibition
- 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid (): Exhibits competitive inhibition of AmpC beta-lactamase (Ki = 26 µM). Structural studies confirm interaction with active-site residues, validated by X-ray crystallography .
- Target Compound : While direct data on beta-lactamase inhibition is unavailable, the hydroxymethyl group may modulate binding affinity compared to the chloro substituent in the analog.
Antimicrobial and Anticancer Activity
- Thiophene-2-carboxylate derivatives (): Compounds with chlorophenyl and triazole/pyrrole substituents (e.g., compound 19b) show IC₅₀ values <1 µM against cancer cell lines and Gram-positive bacteria. Activity correlates with electron-withdrawing groups and heterocyclic appendages .
- Target Compound: The absence of chlorophenyl or fused heterocycles may reduce cytotoxicity but improve selectivity for non-oncological targets (e.g., anti-inflammatory applications).
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 3-{[4-(Hydroxymethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid (CAS Number: 1097060-68-8) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.38 g/mol. The structure features a thiophene ring substituted with a sulfonyl group linked to a piperidine derivative, which may contribute to its biological properties.
Structural Formula
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit various enzymes, including poly(ADP-ribose) polymerases (PARP), which are involved in DNA repair mechanisms. Inhibitors in this class can lead to increased sensitivity of cancer cells to chemotherapy by preventing DNA repair in tumor cells .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, potentially making them candidates for treating bacterial infections. The thiophene moiety is often associated with enhanced biological activity against various pathogens.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against cancer cell lines, particularly those deficient in BRCA1 and BRCA2 genes. This suggests a role in targeted cancer therapies .
Anti-inflammatory Effects
Sulfonamide derivatives often display anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.
Study 1: PARP Inhibition
A study focused on the development of PARP inhibitors found that compounds with structural similarities to this compound had IC50 values in the low nanomolar range against PARP 1 and 2, indicating potent inhibitory effects .
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of thiophene derivatives, revealing that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. This underscores the potential therapeutic applications of the compound in infectious disease management .
Data Table: Biological Activities of Related Compounds
Chemical Reactions Analysis
2.1. Thiophene-2-carboxylic acid preparation
Thiophene-2-carboxylic acid serves as the starting material. Its synthesis can involve oxidation of thiophene-2-methanol or direct carboxylation of thiophene. For example, thiophene-2-carboxylic acid (CAS: 527-72-0) is commercially available and has been used in reactions involving amide formation and sulfonation .
2.2. Sulfonamide Formation
The sulfonamide linkage between thiophene and piperidine may be formed via:
-
Sulfonyl chloride intermediate : Thiophene-2-carboxylic acid could be converted to a sulfonyl chloride using thionyl chloride (SOCl₂), then reacted with a piperidine amine .
-
Nucleophilic substitution : A brominated thiophene at position 3 could undergo substitution with a sulfonamide nucleophile (e.g., piperidine sulfonamide).
2.4. Amide/Carboxylic Acid Functionalization
The thiophene-2-carboxylic acid group is retained throughout synthesis. Amide formation (e.g., using HATU and DIPEA) is common in related compounds, but hydrolysis steps may regenerate the carboxylic acid if intermediates are formed .
3.1. Sulfonamide Bond Formation
The sulfonamide bond formation likely proceeds via:
-
Activation of thiophene : Bromination or introduction of a leaving group (e.g., via electrophilic substitution) at position 3.
-
Nucleophilic attack : A piperidine sulfonamide (or piperidine amine reacting with a thiophene sulfonyl chloride) substitutes the leaving group.
3.2. Hydroxymethyl Group Installation
For reductive amination:
-
Imine formation : A carbonyl group on piperidine reacts with formaldehyde to form an imine intermediate.
-
Reduction : NaBH₃CN or similar reagents reduce the imine to the hydroxymethyl group .
Data Table: Reaction Conditions and Yields
Q & A
Q. Table 1: Synthetic Route Comparison
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Sulfonylation | DCM, 0°C, 12 h | 65 | 90 | |
| Acid Chloride Prep | SOCl₂, reflux, 4 h | 85 | 95 | |
| Final Purification | SiO₂, EtOAc/Hexane (3:7) | - | >99 |
Basic: How can researchers characterize structural integrity using spectroscopic methods?
Methodological Answer:
Use a multi-spectral approach:
- NMR:
- HRMS: Exact mass validation (calc. for C₁₁H₁₅NO₅S₂: 313.04; observe [M+H]⁺ at 314.05) .
- IR: Sulfonyl S=O stretches at 1150–1300 cm⁻¹ .
Key Diagnostic Peaks:
| Method | Critical Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 7.6 (thiophene H), δ 3.5 (CH₂OH) | |
| HRMS | m/z 314.05 [M+H]⁺ |
Advanced: How can contradictory solubility data for thiophene-2-carboxylic acid derivatives be resolved?
Methodological Answer:
Contradictions arise from solvent polarity and pH effects. Systematic approaches include:
- Solvent Screening: Test solubility in DMSO (polar aprotic), methanol (polar protic), and pH-buffered aqueous solutions (e.g., PBS at pH 7.4).
- pH-Dependent Studies: Thiophene-2-carboxylic acid derivatives show increased solubility in alkaline conditions due to deprotonation (pKa ~3.5) .
- Co-solvent Systems: Use 10% DMSO in PBS to enhance aqueous solubility for biological assays .
Q. Table 2: Solubility Profile of Analogous Compounds
| Compound | Solubility in H₂O (mg/mL) | Solubility in DMSO (mg/mL) | pH Sensitivity | Reference |
|---|---|---|---|---|
| Thiophene-2-carboxylic acid | 1.2 | >50 | High (pKa 3.4) | |
| 4-Methoxyphenyl analog | 0.8 | >50 | Moderate |
Advanced: What metabolic pathways are hypothesized for this compound, and how can in vitro models validate them?
Methodological Answer:
Based on structural analogs (e.g., fexofenadine derivatives ), proposed pathways include:
- Phase I Metabolism: Hydroxylation of the piperidine ring by CYP3A4/5.
- Phase II Metabolism: Glucuronidation of the hydroxymethyl group.
Validation Strategies: - Hepatocyte Incubations: Use human liver microsomes (HLMs) with NADPH cofactor; monitor via LC-MS/MS for hydroxylated metabolites .
- Recombinant Enzymes: Test CYP3A4 inhibition/induction to confirm metabolic stability .
- Stable Isotope Tracing: Label the hydroxymethyl group (¹³C) to track glucuronide conjugates .
Q. Table 3: Metabolic Stability Data from Analogs
| Compound | t₁/₂ in HLMs (min) | Major Metabolite | Enzyme Involved | Reference |
|---|---|---|---|---|
| Fexofenadine | 120 | Glucuronide conjugate | UGT1A3 | |
| Piperidine-sulfonamide | 45 | Hydroxylated derivative | CYP3A4 |
Advanced: How should researchers design stability studies to assess hydrolytic degradation of the sulfonyl group?
Methodological Answer:
- Forced Degradation: Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and neutral PBS at 40°C for 7 days .
- Analytical Monitoring: Use HPLC-PDA (220 nm) to detect degradation products. The sulfonyl group is prone to hydrolysis in basic conditions, yielding thiophene-2-carboxylic acid and 4-(hydroxymethyl)piperidine .
- Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics; compare activation energy (Eₐ) across pH conditions .
Key Observations:
| Condition | Degradation Products | % Degradation (7 days) | Reference |
|---|---|---|---|
| 0.1M NaOH, 40°C | Thiophene-2-carboxylic acid | 98 | |
| 0.1M HCl, 40°C | Minimal degradation | <5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
